molecular formula C14H17NO3 B5042312 Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate

Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate

Cat. No.: B5042312
M. Wt: 247.29 g/mol
InChI Key: POAYZZXSWAXZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a prop-2-enyl group, a 4-(4-methylanilino) substituent, and a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 4-(4-methylanilino) intermediate: This step involves the reaction of 4-methylaniline with an appropriate acylating agent to form the 4-(4-methylanilino) intermediate.

    Introduction of the prop-2-enyl group: The intermediate is then reacted with a prop-2-enyl halide under basic conditions to introduce the prop-2-enyl group.

    Formation of the 4-oxobutanoate moiety: Finally, the compound is treated with a suitable esterifying agent to form the 4-oxobutanoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate can be compared with other similar compounds, such as:

    Prop-2-enyl 4-(4-methylanilino)-4-oxopentanoate: Similar structure but with a different chain length.

    Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoamide: Similar structure but with an amide group instead of an ester.

    Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-10-18-14(17)9-8-13(16)15-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYZZXSWAXZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.